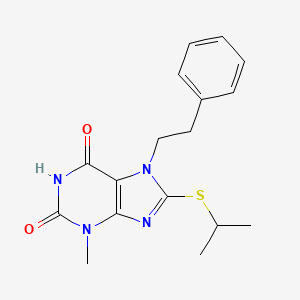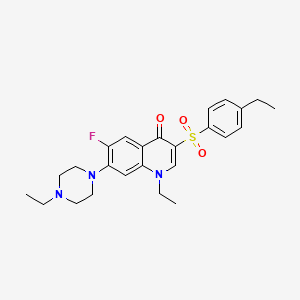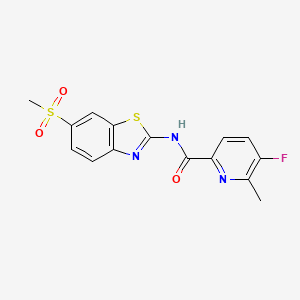![molecular formula C21H17FN4O4 B2825504 methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105238-01-4](/img/structure/B2825504.png)
methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O4 and its molecular weight is 408.389. The purity is usually 95%.
BenchChem offers high-quality methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Research on cyclic oxalyl compounds has led to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, through reactions with hydrazines or hydrazones. These synthesis pathways highlight the potential for generating novel compounds with diverse biological and chemical properties (A. Şener et al., 2002).
Biological Activity
- Studies on furan derivatives have resulted in the synthesis of compounds with analgesic activities, showcasing the potential of these molecules in drug development. The structural modification and bioactivity assessment of these compounds demonstrate their relevance in medicinal chemistry (S. Igidov et al., 2022).
Potential Pharmacological Applications
- The exploration of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has opened avenues for the development of new pharmacologically active molecules. These studies contribute to the understanding of how structural diversity within heterocyclic compounds can lead to varied biological activities (A. K. Kamal El‐Dean et al., 2018).
Antiprotozoal Activity
- Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has revealed potent antiprotozoal agents, illustrating the potential of heterocyclic compounds in treating protozoal infections. The synthesis and biological evaluation of these compounds underscore their significance in addressing global health challenges (M. Ismail et al., 2004).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . It’s also used in the catalytic protodeboronation of pinacol boronic esters, a process that allows for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s known that similar compounds have a relatively stable and readily prepared organoboron reagent, which contributes to their bioavailability .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . It’s also used in the hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors such as air and moisture stability can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
methyl 5-[[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-29-21(28)17-9-8-15(30-17)11-25-20(27)19-16(18(24-25)12-2-3-12)10-23-26(19)14-6-4-13(22)5-7-14/h4-10,12H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGLYFVTAAHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)



![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/no-structure.png)
![2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2825437.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)


